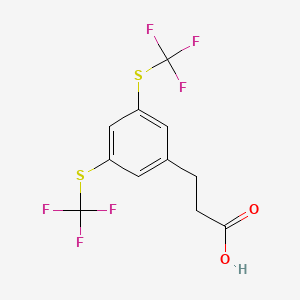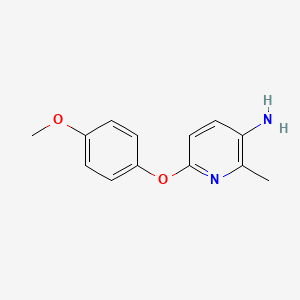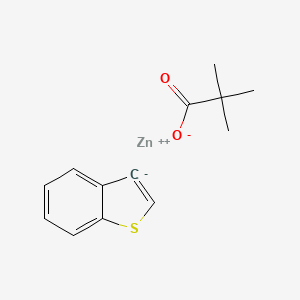
zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate: is a complex organic compound that combines zinc with a benzothiophene derivative and a dimethylpropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate typically involves the reaction of 3H-1-benzothiophen-3-ide with 2,2-dimethylpropanoic acid in the presence of a zinc salt. The reaction conditions often require a solvent such as dichloromethane or toluene and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like bromine or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzothiophene ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is being explored for use in pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Industry: In industry, this compound is used in the production of organic semiconductors and other electronic materials. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mécanisme D'action
The mechanism by which zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The zinc ion can also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
1-Benzothiophene-3-carboxylic acid derivatives: These compounds share a similar benzothiophene core but differ in their functional groups.
2,2-Dimethylpropanoic acid derivatives: These compounds have a similar dimethylpropanoate group but lack the benzothiophene ring.
Uniqueness: Zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate is unique due to the combination of the benzothiophene ring and the dimethylpropanoate group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound .
Propriétés
Formule moléculaire |
C13H14O2SZn |
|---|---|
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clé InChI |
AAHWGHZFFGEKPZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


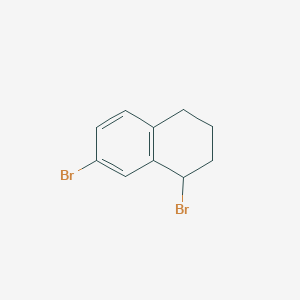
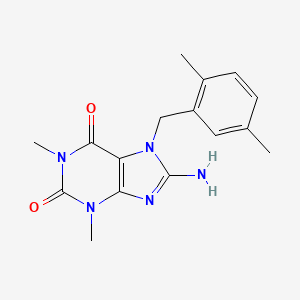
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
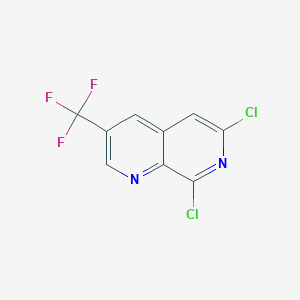
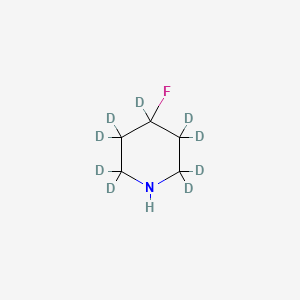
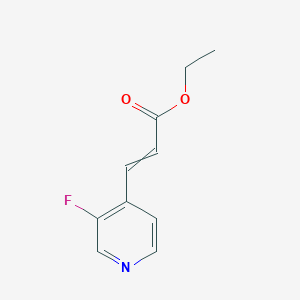
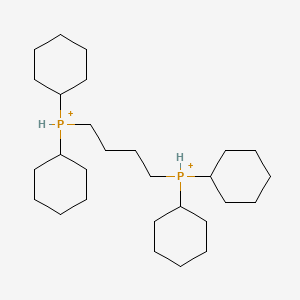
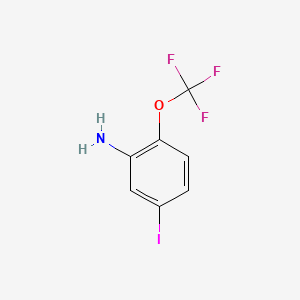
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)

![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
